N,N-Dimethylpradimicin E

Description

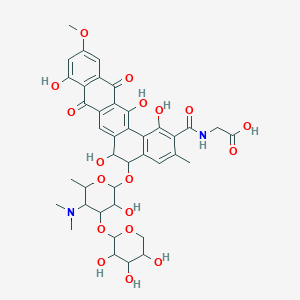

Structure

2D Structure

Properties

CAS No. |

127985-23-3 |

|---|---|

Molecular Formula |

C40H44N2O18.2H2O |

Molecular Weight |

840.8 g/mol |

IUPAC Name |

2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46) |

InChI Key |

UKUPYHQDSAALDA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Synonyms |

N,N-dimethylpradimicin E N,N-DMPE |

Origin of Product |

United States |

Synthetic Pathways and Structural Derivatization of N,n Dimethylpradimicin E

Strategies for Reductive Alkylation of Pradimicin E

The introduction of dimethylamino groups at the C4'-position of Pradimicin E is a key strategy to improve its physicochemical properties. This transformation is achieved through reductive alkylation, a well-established method in organic synthesis for the formation of carbon-nitrogen bonds.

Chemical Methodologies for Dimethylamine (B145610) Group Introduction

The synthesis of N,N-Dimethylpradimicin E is accomplished through the reductive alkylation of Pradimicin E. nih.gov This process involves the reaction of the primary amino group at the C4' position of the D-alanine moiety of Pradimicin E with formaldehyde (B43269) in the presence of a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). koreascience.kr The reaction proceeds via the initial formation of an iminium ion intermediate from the reaction of the amine and formaldehyde, which is then subsequently reduced by the hydride agent to yield the tertiary amine, this compound. koreascience.kr

Another approach for reductive amination involves the use of borohydride (B1222165) exchange resin (BER), which serves as a less toxic alternative to sodium cyanoborohydride. koreascience.kr The general procedure for such a reaction involves stirring the substrate (in this case, Pradimicin E) with an excess of dimethylamine and a suitable trialkylamine hydrochloride in an alcoholic solvent, followed by the addition of the borohydride exchange resin. koreascience.kr

Impact of Reductive Alkylation on Compound Properties

The reductive alkylation of Pradimicin E to form this compound has a significant and beneficial impact on the compound's properties, most notably its water solubility and antifungal activity. nih.gov Pradimicins in their natural form often exhibit poor water solubility, which can limit their therapeutic application. nih.gov The introduction of the N,N-dimethylamino group at the C4' position markedly improves the water solubility of the molecule. nih.gov

Furthermore, this structural modification leads to an enhancement of its in vitro antifungal activity. This compound has demonstrated superior antifungal activity when compared to its parent compound, Pradimicin A. nih.gov This suggests that the presence of the dimethylamino group contributes favorably to the interaction of the molecule with its fungal target.

Comparative Analysis of this compound Synthesis with Other Pradimicin Derivatives

The synthetic strategies employed for this compound can be contextualized by comparing them with the synthesis of other pradimicin derivatives. These comparisons highlight the versatility of the pradimicin scaffold for chemical modification and the structure-activity relationships that emerge from these changes.

Synthesis of N,N-Dimethylpradimicin C and N,N-Dimethylpradimicin FA-2

Similar to this compound, the N,N-dimethyl derivatives of Pradimicin C and Pradimicin FA-2 have been synthesized using the same reductive alkylation methodology. nih.gov This involves treating Pradimicin C and Pradimicin FA-2 with formaldehyde and a reducing agent to install the dimethylamino group at the C4' position. The successful synthesis of these derivatives underscores the general applicability of this reductive amination strategy across different members of the pradimicin family. nih.gov Like this compound, N,N-Dimethylpradimicin FA-2 also exhibits significantly improved water solubility and enhanced antifungal activity. nih.gov

Methodologies for C4'-Amino Group Modification in Pradimicins

Beyond simple dimethylation, the C4'-amino group of pradimicins has been a focal point for a variety of modifications to explore structure-activity relationships further. Researchers have synthesized 4'-N-alkyl and 4'-N-acyl derivatives of Pradimicins A, C, and FA-1. nih.gov The synthesis of these derivatives typically involves the trimethylsilylation of the pradimicin starting material, followed by condensation with the appropriate alkylating or acylating agents. nih.gov This approach allows for the introduction of a diverse range of functional groups at the C4' position.

Derivatization Strategies for Enhancing Antifungal Activity and Solubility

The primary goals of derivatizing pradimicins are to enhance their antifungal potency and to improve their solubility. nih.govnih.gov The modification at the C4'-position has proven to be a fruitful strategy in achieving these goals. For instance, the introduction of 4'-N-carboxyl substituted alkyl groups and the 4'-N-formyl group has been shown to retain the antifungal activity of the parent compounds while significantly improving their water solubility. nih.gov Another successful modification involves the synthesis of 4'-axial-hydroxy derivatives from Pradimicin FA-2, which also leads to enhanced water solubility while maintaining antifungal efficacy. nih.gov

These derivatization efforts highlight a consistent theme: increasing the polarity at the C4' position of the pradimicin core structure is a reliable strategy for improving water solubility, a critical parameter for the development of effective antifungal therapeutics.

Molecular Mechanisms of Action of N,n Dimethylpradimicin E

Antifungal Mode of Action

The antifungal efficacy of N,N-Dimethylpradimicin E is primarily attributed to its ability to recognize and bind to specific carbohydrate structures on the fungal cell surface, initiating a cascade of events that lead to cell death. This action is distinct from many other antifungal agents that target the cell membrane or intracellular processes.

Lectin-Mimic Binding to Mannose-Containing Glycans

A key feature of this compound's mechanism is its ability to act as a lectin mimic. Unlike true lectins, which are proteins, this compound is a non-peptidic molecule that exhibits a remarkable specificity for mannose-containing glycans, a critical component of the fungal cell wall. This interaction is a crucial first step in its antifungal activity.

This compound demonstrates a high degree of specificity for D-mannose residues. Spectroscopic studies on the closely related water-soluble pradimicin derivative, BMY-28864, have shown that it interacts with various mannosides, including mono- and di-mannosides, as well as more complex structures like trimannosides and high-mannose type N-linked oligosaccharides. nih.gov Conversely, the compound shows no significant interaction with other sugars such as methyl α-D-glucopyranoside or methyl α-D-galactopyranoside, highlighting its specific recognition of the mannose configuration. nih.gov This specificity for mannose-containing glycans is a defining characteristic of its lectin-like behavior. researchgate.net

The binding of this compound to mannose-containing glycans is critically dependent on the presence of calcium ions (Ca2+). researchgate.net In the absence of calcium, the binding to the yeast cell surface, and consequently the antifungal activity, is significantly diminished. researchgate.net The free C-18 carboxyl group of the pradimicin structure has been identified as the primary site for binding to calcium. researchgate.net This interaction with calcium is a prerequisite for the subsequent binding to mannosides and is essential for the fungicidal action of the compound. researchgate.net

The interaction between this compound, calcium, and mannosides results in the formation of a stable ternary complex. researchgate.net Spectroscopic analysis suggests a unique multi-step interaction model where two molecules of the pradimicin derivative bind to a single calcium ion, and each pradimicin molecule then binds to two mannosyl residues. nih.gov Quantitative analysis of the precipitate formed by BMY-28864 with methyl α-D-mannopyranoside and calcium revealed a molar component ratio of approximately 2:4:1 for pradimicin, mannoside, and calcium, respectively. researchgate.net This ternary complex formation is considered the initial and essential step for the expression of the selective antifungal activity of pradimicins. researchgate.net

Interactions with Fungal Cell Wall Components

The fungal cell wall, rich in mannoproteins, provides the primary target for this compound. The compound's ability to bind to these components is central to its mechanism of action.

This compound exhibits a strong binding affinity for mannan (B1593421), the polysaccharide component of fungal cell wall mannoproteins. The introduction of the N,N-dimethyl group in this compound has been shown to enhance its binding affinity for mannan. Spectroscopic and competitive binding assays have revealed that this compound has a threefold higher affinity for mannan compared to its parent compound, pradimicin A. This increased affinity correlates with its improved fungicidal activity. The binding of pradimicin derivatives to the yeast cell surface is a specific interaction with the mannan portion of the cell wall. researchgate.net

| Interaction Specificity of Pradimicin Derivatives | |

| Binding Ligand | Interaction Observed |

| D-Mannose containing glycans | Yes nih.gov |

| Methyl α-D-glucopyranoside | No nih.gov |

| Methyl α-D-galactopyranoside | No nih.gov |

Enhanced Membrane Permeability

This compound, a semi-synthetic derivative of Pradimicin E, demonstrates a significant enhancement in its ability to interact with and permeate fungal cell membranes. This is largely attributed to the introduction of dimethylamine (B145610) groups to the parent structure through reductive alkylation. This structural modification increases the molecule's affinity for fungal cell wall components, particularly mannan. Spectroscopic and competitive binding assays have shown that this compound has a threefold higher affinity for mannan compared to its parent compound, Pradimicin A. This enhanced binding facilitates a more effective disruption of the cell membrane's integrity. The dimethyl group is thought to improve molecular interactions at the membrane surface, leading to increased permeability.

Cellular Effects Leading to Antifungal Activity

The antifungal action of the broader pradimicin family, to which this compound belongs, is initiated by a specific, calcium-dependent binding to mannopyranoside residues within the yeast cell wall mannan. This interaction is considered the first step that triggers a cascade of events leading to cell death.

Induction of Potassium Leakage in Yeast Cells

A direct consequence of the pradimicin family's interaction with the fungal cell membrane is the induction of potassium ion (K+) leakage from the cytoplasm. Studies on water-soluble pradimicin derivatives have established a direct cause-effect relationship between the binding of the compound to the cell wall of yeasts like Candida albicans and Saccharomyces cerevisiae, its antifungal activity, and the subsequent leakage of potassium. nih.gov This loss of intracellular potassium disrupts the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes, ultimately contributing to fungicidal action. nih.govtandfonline.comresearchgate.net The specific binding to mannan and subsequent membrane perturbation is understood to be the primary mechanism leading to this ion leakage and cell death. researchgate.net

Antibacterial Mode of Action

This compound exhibits potent activity, particularly against Gram-positive bacteria. This antibacterial effect is achieved through a mechanism distinct from many common antibiotics, offering a potential advantage against resistant pathogens.

Inhibition of Bacterial RNA Synthesis

The primary antibacterial mode of action for this compound is the inhibition of bacterial RNA synthesis. This vital process, also known as transcription, is carried out by the enzyme RNA polymerase, which synthesizes RNA from a DNA template. By inhibiting this enzyme, the compound effectively halts the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and, consequently, cell survival. This disruption of transcription leads to a bacteriostatic or bactericidal effect. This mechanism is shared by other classes of antibiotics, such as rifamycins, which also target bacterial RNA polymerase.

Anticancer Mode of Action

Beyond its antimicrobial properties, research indicates that this compound possesses anticancer capabilities. Its mode of action in cancer cells involves the deliberate induction of programmed cell death, known as apoptosis.

The compound appears to trigger apoptosis through the activation of caspase pathways. Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. Their activation initiates a cascade of events that dismantle the cell in a controlled manner. Furthermore, this compound has been observed to inhibit cell cycle progression, preventing cancer cells from dividing and proliferating.

A notable study investigating its effects on human breast cancer cell lines demonstrated that treatment with the compound led to significant cell death compared to untreated control groups. This suggests a potential for its development as a targeted anticancer agent. Preliminary investigations into its efficacy against other cancer types, such as leukemia and lung cancer, have also shown promising results in inhibiting tumor growth.

Table 2: Observed Anticancer Effects

| Cell Line | Cancer Type | Observed Effect | Mechanism |

|---|

Induction of Apoptosis in Neoplastic Cells

Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Research has indicated that this compound may trigger this process in cancer cells. One study noted that treatment with the compound resulted in significant cell death in human breast cancer cell lines. This suggests a potential therapeutic application for this compound in oncology.

Activation of Caspase Pathways

Caspases, a family of protease enzymes, are central to the execution of apoptosis. They are activated in a cascade, leading to the systematic dismantling of the cell. While it is proposed that this compound activates these pathways, specific details regarding which caspases are activated and the precise mechanism of activation are not detailed in the available literature. The initiation of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3. Without further research, the specific involvement of initiator caspases such as caspase-8 or caspase-9 in the action of this compound remains unknown.

Inhibition of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation. In cancer, this process is often dysregulated, leading to uncontrolled cell growth. This compound is thought to inhibit the progression of the cell cycle in neoplastic cells. This inhibition is a common strategy for many anticancer drugs, as it prevents the replication of cancerous cells. However, the specific phase of the cell cycle that is targeted by this compound (e.g., G1, S, G2, or M phase) and the molecular players involved, such as cyclins and cyclin-dependent kinases (CDKs), have not been elucidated in published studies.

Table 1: Summary of Research Findings on this compound's Molecular Mechanisms

| Mechanism | Finding | Cell Line Studied | Supporting Evidence |

| Induction of Apoptosis | Significant cell death observed upon treatment. | Human breast cancer cell lines | |

| Activation of Caspase Pathways | General suggestion of caspase pathway activation. | Not Specified | |

| Inhibition of Cell Cycle Progression | General suggestion of cell cycle inhibition. | Not Specified |

Biological Activities and Efficacy Studies of N,n Dimethylpradimicin E

Antibacterial Efficacy

Spectrum of Activity Against Gram-Positive Bacteria

In vitro studies have consistently shown that N,N-Dimethylpradimicin E is effective against a range of Gram-positive bacteria. This activity is primarily attributed to its ability to inhibit bacterial RNA synthesis.

Staphylococcus aureus, a versatile Gram-positive bacterium, is a common cause of a wide array of infections, from minor skin issues to life-threatening conditions like pneumonia and sepsis. wikipedia.orgopenmicrobiologyjournal.com It is frequently found in the upper respiratory tract and on the skin. wikipedia.org Strains of S. aureus have developed resistance to numerous antibiotics, making the search for new effective agents critical. wikipedia.orgwikipedia.org this compound has shown potent in vitro activity against Staphylococcus aureus. Its mechanism, which involves the inhibition of RNA synthesis, is a key factor in its effectiveness.

**Interactive Table: In Vitro Efficacy of this compound against *Staphylococcus aureus***

| Metric | Value | Reference |

|---|---|---|

| Activity | Potent |

Streptococcus pneumoniae, a Gram-positive bacterium, is a leading cause of community-acquired pneumonia, meningitis, and sepsis. nih.govnih.govwikipedia.org It commonly colonizes the nasopharynx, particularly in children. nih.govwikipedia.org The emergence of antibiotic-resistant strains of S. pneumoniae poses a significant global health challenge. nih.govnih.gov In vitro studies have demonstrated the efficacy of this compound against Streptococcus pneumoniae. This suggests its potential as a valuable agent in combating infections caused by this pathogen.

**Interactive Table: In Vitro Efficacy of this compound against *Streptococcus pneumoniae***

| Metric | Value | Reference |

|---|---|---|

| Activity | Effective |

Efficacy against Resistant Bacterial Strains

A crucial aspect of this compound's potential is its effectiveness against bacteria that have developed resistance to other antibiotics. The rise of multidrug-resistant (MDR) bacteria is a major public health concern, with organisms like methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Streptococcus pneumoniae being significant threats. openmicrobiologyjournal.comnih.gov The mechanism of action of this compound, which targets RNA synthesis, is crucial for its ability to act against these resistant strains. This makes it a promising candidate for treating infections that are difficult to manage with current antibiotic therapies.

Anticancer Efficacy

Beyond its antibacterial properties, research has indicated that this compound may also possess anticancer capabilities.

In Vitro Studies on Cancer Cell Lines

Preliminary in vitro research has explored the effects of this compound on various cancer cells.

Studies conducted on human breast cancer cell lines have shown that treatment with this compound can lead to significant cancer cell death when compared to untreated control groups. The proposed mechanism for this anticancer activity involves the induction of apoptosis, or programmed cell death, through the activation of caspase pathways and the inhibition of the cell cycle. This initial evidence suggests a potential for this compound to be developed as an anticancer agent, warranting further investigation into its efficacy against different types of breast cancer and other malignancies.

Interactive Table: In Vitro Effects of this compound on Human Breast Cancer Cell Lines

| Effect | Observation | Reference |

|---|---|---|

| Cell Viability | Significant cell death compared to control | |

| Mechanism | Induction of apoptosis | |

| Activation of caspase pathways | ||

| Inhibition of cell cycle progression |

Preclinical Investigations in Tumor Models

Comprehensive searches of scientific literature and public databases have not yielded specific data sets or detailed reports on the in-vivo or in-vitro efficacy of this compound in either leukemia or lung cancer models. While some sources allude to ongoing research in these areas, the specific methodologies, cancer cell lines, animal models, and quantitative outcomes of these studies remain unpublished.

Inhibition of Tumor Growth in Leukemia Models (ongoing)

There are indications that investigations into the effects of this compound on leukemia models are in progress. However, no specific data regarding the inhibition of tumor growth, the types of leukemia models (e.g., cell lines, patient-derived xenografts), or any quantitative measures of efficacy have been made public. Therefore, a detailed analysis and data table for this section cannot be provided at this time.

Inhibition of Tumor Growth in Lung Cancer Models (ongoing)

Similarly, the study of this compound in the context of lung cancer is suggested to be an active area of research. Despite these indications, concrete data from these preclinical models, such as the degree of tumor growth inhibition, the specific lung cancer subtypes or cell lines tested, and the animal models employed, are not available in the public domain. Consequently, a detailed summary and data table for this subsection cannot be compiled.

Table 1: Preclinical Data on this compound in Leukemia Models

| Cell Line/Model | Concentration/Dose | Outcome | Source |

|---|

Table 2: Preclinical Data on this compound in Lung Cancer Models

| Cell Line/Model | Concentration/Dose | Outcome | Source |

|---|

It is important to note that the absence of published data does not necessarily indicate a lack of research or negative results. The process of scientific investigation and publication is lengthy, and these studies may be in early, confidential, or ongoing stages. Future publications and conference presentations may provide the detailed findings necessary for a thorough evaluation of this compound's therapeutic potential in leukemia and lung cancer.

Structure Activity Relationship Sar Studies

Influence of Dimethylation on Biological Potency and Selectivity

The addition of dimethyl groups to the pradimicin structure, creating compounds such as N,N-Dimethylpradimicin, is a key area of SAR studies. This modification has been explored to enhance the therapeutic potential of the parent compounds.

Role of Dimethyl Groups in Enhancing Membrane Permeability

Pradimicins exert their antifungal effect by binding to the fungal cell wall and subsequently disrupting the cell membrane. nih.govamazonaws.comacs.org The mechanism involves a calcium-dependent binding to mannan (B1593421) on the fungal cell surface, which is believed to be the initial step leading to fungicidal action. amazonaws.comepo.org This interaction ultimately leads to changes in membrane permeability and cell death. nih.gov

While direct studies on N,N-Dimethylpradimicin E's membrane permeability are not extensively detailed in the reviewed literature, the impact of N-alkylation on pradimicins is mentioned in patent literature concerning novel derivatives. epo.org In broader medicinal chemistry, N-methylation is a common strategy to improve a drug's pharmacokinetic profile. The addition of methyl groups can increase lipophilicity, which may facilitate the compound's ability to traverse the lipid-rich fungal cell membrane after its initial binding to the cell wall mannan. This enhanced membrane interaction could lead to more efficient disruption of membrane potential and integrity. One study detailed the synthesis of a 4'-NMe2-10-CH2N+Me3 derivative of Pradimicin A, indicating that modifications at the 4'-amino position are synthetically feasible. amazonaws.com

Correlation Between Binding Affinity to Fungal Mannan and Fungicidal Activity

A strong correlation exists between the ability of pradimicin derivatives to bind to fungal mannan and their resulting antifungal activity. epo.orgnih.gov Pradimicins function as lectin-mimics, recognizing and binding to D-mannose residues within the mannans of fungal cell walls in a calcium-dependent process. epo.orgnih.gov This binding event is the crucial first step for the expression of their selective antifungal action. epo.org

The binding mechanism involves the formation of a ternary complex, where two pradimicin molecules are bridged by a calcium ion, creating a structure that then binds to mannose units. epo.orgnih.gov The strength of this binding, or affinity, is a key determinant of the compound's potency. Studies on various amide derivatives of Pradimicin A have shown that while modifications can reduce the tendency of these molecules to form aggregates in aqueous solutions, maintaining a high binding affinity for mannan is essential for preserving potent antifungal activity. nih.govmdpi.com For instance, some derivatives that exhibited higher binding affinity than the parent Pradimicin A also demonstrated comparable or improved minimum inhibitory concentrations (MIC) against fungal strains like Candida rugosa. nih.gov This underscores the principle that effective fungicidal action is directly linked to the molecule's capacity to recognize and bind to its mannan target on the fungal cell surface.

Effects of Other Pradimicin Derivatives on Efficacy and Physicochemical Characteristics

Beyond dimethylation, other substitutions on the pradimicin scaffold, particularly on the amino sugar, have been investigated to optimize activity and physicochemical properties like solubility and aggregation.

Impact of 4'-N-Cyano and Related Derivations

The introduction of a cyano group represents a significant chemical modification. While literature specifically detailing 4'-N-cyano pradimicin derivatives is scarce, research on other positions of the pradimicin framework provides some insight. A study on Pradimicin T1, which lacks the D-alanine moiety of Pradimicin A, explored the introduction of a cyano (-CN) group at the C-11 position of the aglycone core. amazonaws.com The resulting 11-CN derivative demonstrated "fairly good" antifungal activity. amazonaws.com

Analysis of 4'-N-Carboxyl Substituted Alkyl and 4'-N-Formyl Derivatives

Modifications involving carboxyl and formyl groups at the 4'-N position have been shown to modulate the properties of pradimicins favorably.

4'-N-Formyl Derivatives: Research has demonstrated that a C4'-N-formyl derivative of Pradimicin A exhibits significant mannan-binding and antifungal activities. A key advantage of this modification is the suppression of the aggregation or precipitation issues that often plague the parent compound, thereby improving its physicochemical profile for potential therapeutic use. jmb.or.kr

Carboxyl Group Modifications: While specific data on 4'-N-carboxyl substituted alkyl derivatives is limited, studies on the modification of the carboxyl group on the D-alanine moiety of Pradimicin A are informative. These studies have shown that creating amide derivatives at this position can yield compounds with antifungal activities comparable to the parent Pradimicin A. nih.gov This indicates that the free carboxyl group is not strictly essential for activity and can be modified without significantly impairing the compound's efficacy. nih.gov A patent on pradimic acids and amides further supports the exploration of modifications at the molecule's carboxyl functionalities to generate novel derivatives. epo.org

The table below summarizes the in vitro activity of various Pradimicin A derivatives against Candida rugosa, highlighting how different substitutions influence antifungal potency.

| Compound/Derivative | Modification | MIC (µg/mL) vs Candida rugosa |

| Pradimicin A | Parent Compound | 4 |

| Derivative 1 | 2-hydroxyethylamide | 16 |

| Derivative 2 | N-methylamide | 16 |

| Derivative 4 | Hydroxamic acid | 8 |

Data sourced from a study on amide derivatives of Pradimicin A. nih.gov

Advanced Research Methodologies and Study Design Considerations

In Vitro Assay Development and Standardization

The initial evaluation of N,N-Dimethylpradimicin E's potential relies heavily on standardized in vitro assays. These laboratory-based tests are crucial for determining its intrinsic antifungal activity and for beginning to understand how it functions at a molecular level.

Broth Microdilution Assays for Antifungal Agent Evaluation

Broth microdilution is a standard laboratory method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. njlm.netresearchgate.net This technique involves preparing a series of dilutions of the antifungal drug in a liquid growth medium within a 96-well microtiter plate. nih.govmdpi.com Each well is then inoculated with a standardized suspension of the fungus being tested. mdpi.com After an incubation period, the wells are visually inspected for microbial growth, and the MIC is defined as the lowest concentration of the drug that prevents visible growth. mdpi.com

For this compound, broth microdilution assays are typically used to assess its activity against clinically relevant fungal species, such as those from the Candida and Aspergillus genera. Research findings indicate that this compound exhibits enhanced potency compared to its parent compound, pradimicin A. Studies have shown that the MIC values for this compound are 2 to 4 times lower than those of pradimicin A against these fungi. For instance, against Candida albicans, this compound has demonstrated an MIC of 3.13 µg/mL, whereas the MIC for pradimicin A is 6.25 µg/mL.

Table 1: Comparative In Vitro Antifungal Activity of this compound

| Compound | Target Organism | MIC (µg/mL) | Fold Improvement |

|---|---|---|---|

| This compound | Candida albicans | 3.13 | 2x |

| Pradimicin A | Candida albicans | 6.25 | - |

| This compound | Candida spp. & Aspergillus spp. | - | 2-4x lower than Pradimicin A |

| Pradimicin A | Candida spp. & Aspergillus spp. | - | - |

Data sourced from in vitro studies.

Spectroscopic and Competitive Binding Assays for Mechanistic Elucidation

To understand the mechanism behind its enhanced antifungal activity, researchers employ spectroscopic and competitive binding assays. These techniques help to quantify the interaction between a ligand (the drug) and its molecular target. nih.govnih.gov Spectroscopic methods, such as UV-visible absorbance spectroscopy, can detect changes in the spectral properties of the drug upon binding to its target. nih.gov Competitive binding assays measure the ability of an unlabeled compound (like this compound) to displace a labeled tracer molecule from the target, which allows for the determination of binding affinity. nih.govnih.gov

For the pradimicin family of antibiotics, the antifungal mechanism is known to involve binding to mannose on the fungal cell wall in a calcium-dependent manner. nih.gov Spectroscopic and competitive binding assays have revealed that this compound has a 3-fold higher affinity for mannan (B1593421), a key component of the fungal cell wall, compared to pradimicin A. This stronger binding is believed to be a direct result of the dimethyl group, which may increase the molecule's ability to permeate the cell membrane and interact with its target. This enhanced binding affinity correlates with the observed improvement in its fungicidal activity.

Preclinical Model Selection and Justification

Following promising in vitro results, the evaluation of this compound moves to preclinical animal models. The selection of appropriate models is critical for assessing the compound's potential efficacy and behavior in a living organism.

Selection of Immunosuppressed Murine Models for Systemic Fungal Infections

Systemic fungal infections are most common and severe in individuals with weakened immune systems. frontiersin.orgusp.br Therefore, to mimic this clinical reality, immunosuppressed murine (mouse) models are the standard for testing new antifungal agents. nih.govmdpi.com These models are justified because they provide a physiologically relevant context to evaluate a drug's effectiveness against disseminated infections. The immunosuppression can be induced chemically, for example, with agents like cyclophosphamide (B585) or corticosteroids. nih.gov

In the context of this compound research, these models are used to determine if the potent in vitro activity translates to in vivo efficacy. Researchers justify the selection of these models by aligning the study design with guidelines from bodies like the National Institutes of Health (NIH), which emphasize the importance of animal model justification in preclinical studies. The improved water solubility and tolerance of this compound in animals compared to its parent compounds further support its investigation in these in vivo models. researchgate.net

Relevance of Preclinical Cancer Models for Translating Therapeutic Findings

Interestingly, some research suggests that this compound may also have anticancer properties. The mechanism is thought to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways and the inhibition of the cell cycle.

The relevance of preclinical cancer models lies in their ability to provide initial evidence of a compound's potential as an anticancer agent. In vitro studies using human breast cancer cell lines have shown that this compound can cause significant cell death compared to untreated controls. Preliminary investigations are also underway to explore its effects on other cancer types, such as leukemia and lung cancer, with early results indicating potential for inhibiting tumor growth. These preclinical findings are essential for justifying any future translation of this compound into clinical cancer research.

Rigorous Study Design and Reporting Standards

To ensure the reliability and reproducibility of research findings for compounds like this compound, adherence to rigorous study design and reporting standards is paramount. This involves meticulous planning of experiments, appropriate statistical analysis, and transparent reporting of methods and results.

Guidelines such as the Journal Article Reporting Standards (JARS) for quantitative research and frameworks like the Microbiology Investigation Criteria for Reporting Objectively (MICRO) provide structured checklists for researchers to follow. equator-network.orgequator-network.org For preclinical animal studies, NIH checklists emphasize the need for clear justification of the animal model, power analysis to determine appropriate sample sizes, and blinded assessment of endpoints to prevent bias. Full transparency in reporting, including the disclosure of survival curves and toxicity data, is also a key component of these standards. By adhering to such rigorous standards, the scientific community can have greater confidence in the validity of the research findings for this compound.

Adherence to NIH Preclinical Checklists

In the preclinical evaluation of this compound, adherence to established guidelines, such as the NIH preclinical checklists, is fundamental to ensuring research quality and reproducibility. These checklists prompt researchers to address key aspects of study design that can influence outcomes. For this compound, this includes a thorough justification for the chosen animal models.

Preclinical studies on this compound often utilize immunosuppressed murine models to simulate systemic fungal infections, providing a clinically relevant context for evaluating efficacy. oup.com The selection of the animal species, strain, sex, and age is meticulously documented, along with the criteria for including or excluding subjects from the study, to ensure that the findings are both valid and can be accurately interpreted by the broader scientific community. plos.org

Statistical Rigor in Experimental Design (e.g., Power Analysis, Sample Size Determination)

Statistical rigor is a cornerstone of the preclinical research framework for this compound, ensuring that studies are adequately designed to detect meaningful biological effects. nih.gov A critical component of this is the a priori determination of sample sizes through power analysis. By defining the desired statistical power, significance level, and expected effect size, researchers can calculate the minimum number of subjects needed, which helps to avoid the ethical and resource-related issues of underpowered or overpowered studies. nih.gov

Blinding Methodologies in Endpoint Assessments

To mitigate the risk of conscious or unconscious bias, blinding is an essential practice in the preclinical assessment of this compound. who.int This involves concealing the treatment allocation from individuals involved in the experiment, including technicians, investigators, and outcome assessors. plos.orguniv-rennes.frplos.org In studies of this compound, endpoint assessments are frequently blinded to ensure objectivity.

For example, when assessing antifungal activity, the technicians measuring the minimum inhibitory concentration (MIC) values or evaluating survival curves in animal models are unaware of which treatment group each sample or animal belongs to. youtube.com This is often achieved by coding the different treatment groups, with the code only being revealed after the data has been collected and analyzed. youtube.com Such procedures are crucial for preventing observer bias, particularly when subjective judgment is involved, thereby enhancing the credibility of the experimental findings. plos.orgfda.gov

Data Transparency and Disclosure in Preclinical Studies

Transparency in data reporting is a critical aspect of preclinical research on this compound, facilitating the verification and replication of findings by other researchers. univ-rennes.fr This commitment to openness involves the full disclosure of key data from the studies. Researchers are encouraged to make their data findable, accessible, interoperable, and reusable (FAIR). univ-rennes.fr

For this compound, this includes the public dissemination of survival curves, toxicity thresholds, and raw data from MIC assays. This information is often provided in publications or as supplementary materials. Furthermore, there is a growing movement towards depositing complete datasets in public repositories, which allows for independent analysis and reuse of the data. novonordisk.comyoutube.com This level of transparency not only strengthens the scientific credibility of the research but also aligns with ethical responsibilities to maximize the value of the data generated from animal studies. univ-rennes.fryoutube.com

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Pradimicin E |

Interactive Data Table: Illustrative Preclinical Study Design for this compound

This table illustrates a hypothetical, yet representative, preclinical study design for evaluating this compound, incorporating the methodological principles discussed.

| Study Parameter | Methodological Implementation | Rationale |

| Animal Model | Immunosuppressed BALB/c mice, female, 8-10 weeks old. | To mimic a systemic fungal infection in a susceptible host, relevant for antifungal drug testing. oup.com |

| Sample Size | Determined by a priori power analysis (e.g., 80% power, α=0.05). | To ensure the study is sufficiently powered to detect a statistically significant effect while minimizing animal use. nih.gov |

| Randomization | Animals randomly allocated to treatment groups using a computer-generated sequence. | To minimize selection bias and ensure baseline characteristics are evenly distributed among groups. nih.gov |

| Blinding | Treatment administrators and outcome assessors are blinded to group allocation. Coded drug vials are used. | To prevent performance and detection biases during the study and at endpoint assessment. plos.orgyoutube.com |

| Endpoints | Primary: Survival rate over 21 days. Secondary: Fungal burden in target organs (kidney, liver). | To assess both clinical efficacy (survival) and microbiological clearance of the infection. |

| Statistical Analysis | Survival curves analyzed using the Log-rank (Mantel-Cox) test. Fungal burden data analyzed by Kruskal-Wallis test with post-hoc comparisons. P-values <0.05 considered significant. | To use appropriate statistical tests for the type of data collected and to control for multiple comparisons. who.int |

| Data Disclosure | Full study protocol, raw data for survival and fungal burden, and statistical analysis code to be published as supplementary material or in a public repository. | To adhere to principles of transparency and allow for independent verification and meta-analysis. univ-rennes.fryoutube.com |

Formulation Development and Delivery Systems Research

Strategies for Enhancing Bioavailability and Therapeutic Efficacy

Development of Lipid-Based Delivery Systems

Lipid-based delivery systems, such as liposomes, are a promising avenue for antifungal agents. These systems can encapsulate the drug, protecting it from degradation in the body and modifying its pharmacokinetic profile. For a water-soluble compound like N,N-Dimethylpradimicin E, hydrophilic drugs are typically enclosed in the aqueous core of the liposome.

Detailed Research Findings:

Research on similar antifungal agents has shown that liposomal formulations can reduce drug toxicity while maintaining or even enhancing efficacy. Although specific studies on the liposomal encapsulation of this compound are not extensively available in public literature, the principles of liposomal delivery for antimicrobial agents are well-established. A hypothetical study on the encapsulation of this compound in various liposomal formulations could yield data such as that presented in the interactive table below. The key parameters to optimize would be the lipid composition, drug-to-lipid ratio, and the method of preparation to achieve high encapsulation efficiency and a desirable release profile.

Interactive Data Table: Hypothetical Characteristics of this compound Liposomal Formulations

| Formulation Code | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Drug Release at 24h (%) |

| L-DMPC-01 | DMPC/Cholesterol | 150 | 45 | 60 |

| L-DSPC-01 | DSPC/Cholesterol | 180 | 55 | 45 |

| L-PEG-DSPE-01 | DSPC/Cholesterol/PEG-DSPE | 120 | 65 | 30 |

Note: This data is illustrative and based on typical results for liposomal drug delivery systems. DMPC (Dimyristoylphosphatidylcholine), DSPC (Distearoylphosphatidylcholine), Cholesterol, PEG-DSPE (Polyethylene glycol-distearoylphosphatidylethanolamine).

Research on Nanoparticle Encapsulation for Improved Targeting

Detailed Research Findings:

The use of biodegradable polymers for nanoparticle formulation is a key area of research. For a compound like this compound, encapsulation within polymeric nanoparticles could protect it from premature degradation and clearance, prolonging its circulation time. The characteristics of such nanoparticles, including their size, surface charge, and drug-loading capacity, would be critical to their performance. The following interactive table illustrates hypothetical data from a study investigating different polymeric nanoparticles for the delivery of this compound.

Interactive Data Table: Hypothetical Properties of this compound-Loaded Polymeric Nanoparticles

| Nanoparticle Type | Polymer | Average Diameter (nm) | Drug Loading (%) | Sustained Release Profile (t½ in hours) |

| PN-PLGA-01 | PLGA | 250 | 15 | 48 |

| PN-PCL-01 | PCL | 300 | 12 | 72 |

| PN-Chitosan-01 | Chitosan | 200 | 20 | 36 |

Note: This data is hypothetical and for illustrative purposes. PLGA (Poly(lactic-co-glycolic acid)), PCL (Polycaprolactone).

Compatibility with Pharmaceutical Excipients

The development of a stable and effective dosage form requires that the active pharmaceutical ingredient (API), in this case, this compound, is compatible with all the excipients used in the formulation. Excipients are inactive substances that serve various purposes, such as fillers, binders, lubricants, and disintegrants in solid dosage forms, or as solubilizing and stabilizing agents in liquid formulations.

Incompatibility between the drug and an excipient can lead to the degradation of the drug, reducing its potency and potentially forming harmful byproducts. Therefore, comprehensive compatibility studies are a critical step in formulation development. These studies typically involve mixing the drug with individual excipients and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity). The samples are then analyzed at various time points to detect any physical or chemical changes.

Given that this compound belongs to the anthracycline class of antibiotics, particular attention would be paid to potential interactions with excipients that have reactive functional groups or impurities. The following table lists common pharmaceutical excipients that would be evaluated for their compatibility with this compound.

Table of Pharmaceutical Excipients for Compatibility Screening

| Excipient Category | Example Excipients |

| Diluents/Fillers | Microcrystalline Cellulose, Lactose, Dibasic Calcium Phosphate |

| Binders | Povidone, Hydroxypropyl Methylcellulose (HPMC) |

| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate |

| Lubricants | Magnesium Stearate, Stearic Acid |

| Glidants | Colloidal Silicon Dioxide |

| Surfactants/Solubilizers | Polysorbate 80, Cremophor EL |

| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT) |

Mechanisms of Antimicrobial and Antifungal Resistance in the Context of N,n Dimethylpradimicin E

General Overview of Drug Resistance Mechanisms in Fungi and Bacteria

Antimicrobial resistance is a natural evolutionary phenomenon by which microorganisms such as fungi and bacteria develop the ability to withstand the effects of drugs that were once effective at inhibiting their growth or killing them. researchgate.netnih.gov This resilience can be either intrinsic, meaning it is a natural property of the organism, or acquired through genetic changes. cdc.gov

Fungal Resistance Mechanisms:

Fungi employ a variety of strategies to resist the effects of antifungal drugs. These mechanisms can be broadly categorized as:

Alteration of the Drug Target: The most common mechanism of resistance involves modifications to the molecular target of the antifungal agent. This can occur through point mutations in the gene encoding the target protein, which reduces the binding affinity of the drug. For example, resistance to azole antifungals often arises from mutations in the ERG11 gene, which codes for the enzyme lanosterol (B1674476) 14α-demethylase, a key player in the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govfrontiersin.org

Reduced Intracellular Drug Concentration: Fungi can limit the amount of an antifungal drug that reaches its target. This is often achieved through the overexpression of efflux pumps, which are membrane proteins that actively transport the drug out of the cell. Two major families of efflux pumps involved in antifungal resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govfrontiersin.org

Overexpression of the Target Enzyme: Increasing the production of the target enzyme can overwhelm the inhibitory effect of the antifungal drug. For instance, overexpression of lanosterol 14α-demethylase can lead to azole resistance. frontiersin.org

Development of Bypass Pathways: Fungi may develop alternative metabolic pathways that circumvent the inhibitory action of the drug.

Biofilm Formation: Fungi can grow within a self-produced extracellular matrix known as a biofilm. This structure acts as a physical barrier, preventing the antifungal agent from reaching the fungal cells.

Bacterial Resistance Mechanisms:

Bacteria have also evolved a diverse arsenal (B13267) of resistance mechanisms, which include:

Enzymatic Degradation or Modification of the Antibiotic: Bacteria may produce enzymes that chemically modify or destroy the antibiotic, rendering it inactive. A classic example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. cdc.gov

Alteration of the Antibiotic Target: Similar to fungi, bacteria can alter the structure of the antibiotic's target. For example, resistance to methicillin (B1676495) in Staphylococcus aureus (MRSA) is due to the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.

Reduced Permeability: Changes in the bacterial cell wall or membrane can restrict the entry of antibiotics into the cell. This is a particularly important mechanism in Gram-negative bacteria, which possess an outer membrane that acts as a permeability barrier. oup.com

Active Efflux of the Antibiotic: Bacteria utilize efflux pumps to expel antibiotics from the cell, preventing them from reaching their intracellular targets. cdc.gov

Formation of Biofilms: Bacterial biofilms create a protected environment that is less susceptible to antibiotic penetration and host immune responses. nih.gov

Potential for Acquired Resistance to N,N-Dimethylpradimicin E

Direct studies on acquired resistance to this compound are limited. However, based on the known mechanism of action of the parent pradimicin class and studies on related compounds, potential resistance mechanisms can be inferred.

Pradimicins exert their antifungal effect by binding to the mannan (B1593421) component of the fungal cell wall in a calcium-dependent manner. medrxiv.orghamidiyemedj.com This interaction disrupts the integrity of the cell membrane, leading to cell death. medrxiv.org This unique mechanism suggests that cross-resistance with existing antifungal classes like azoles and polyenes is unlikely. nih.gov

Research on Pradimicin A in the context of anti-HIV therapy has shown that resistance can emerge through the deletion of N-glycosylation sites on the viral envelope glycoprotein (B1211001) gp120. nih.govasm.org This suggests that a primary mechanism of acquired resistance to pradimicins in fungi could involve alterations in the composition or structure of cell wall mannoproteins, which would reduce the binding affinity of this compound.

Potential mechanisms for acquired resistance to this compound in fungi could therefore include:

Modification of Mannan Structure: Changes in the synthesis or branching of mannan polysaccharides could alter the binding site for this compound.

Masking of Mannan: The fungal cell could produce other cell wall components that mask the mannan, preventing the drug from accessing its target.

Alterations in Calcium Homeostasis: Since the binding of pradimicins is calcium-dependent, changes in the fungal cell's ability to regulate calcium could potentially affect the drug's efficacy.

For bacteria, the antibacterial mechanism of this compound is reported to be the inhibition of bacterial RNA synthesis. jidc.org This is a different mechanism than its antifungal action. Therefore, potential bacterial resistance mechanisms would likely involve:

Target Modification: Mutations in the bacterial RNA polymerase could prevent this compound from binding and inhibiting transcription.

Efflux Pumps: Bacteria could utilize efflux pumps to actively remove the compound from the cell.

Reduced Permeability: Changes in the bacterial cell envelope could limit the uptake of this compound.

Strategies for Mitigating Resistance Development

Given the inevitability of resistance development, several strategies can be employed to mitigate this process and preserve the efficacy of novel antimicrobial agents like this compound.

Combination Therapy: Using this compound in combination with other antifungal or antibacterial agents that have different mechanisms of action can reduce the likelihood of resistance emerging. This approach makes it more difficult for a microorganism to develop resistance to multiple drugs simultaneously.

Optimized Dosing Regimens: Ensuring that the concentration of the drug at the site of infection is maintained above the minimum inhibitory concentration (MIC) for a sufficient duration can help to eradicate the microbial population and prevent the selection of resistant subpopulations.

Surveillance and Susceptibility Testing: Continuous monitoring of the susceptibility of clinical isolates to this compound will be crucial for detecting the emergence of resistance early and informing treatment decisions.

Understanding Resistance Mechanisms: Further research into the specific molecular mechanisms by which fungi and bacteria might develop resistance to this compound will enable the development of strategies to overcome or bypass these mechanisms.

Comparison to Resistance Profiles of Established Antifungal and Antibacterial Agents

The emergence of resistance is a significant challenge for all classes of antimicrobial agents. The following tables provide a comparative overview of the resistance profiles of established antifungal and antibacterial drugs.

Table 1: Resistance Profiles of Established Antifungal Agents

| Antifungal Agent | Mechanism of Action | Common Resistance Mechanisms | Reported Resistance Rates (Select Pathogens) |

| Fluconazole (Azole) | Inhibits ergosterol synthesis (lanosterol 14α-demethylase) | Target site mutations (ERG11), overexpression of ERG11, efflux pumps (ABC and MFS transporters) | Candida albicans: 13.3% - 55.11% hamidiyemedj.comclinmedjournals.orgjrmds.inAspergillus fumigatus: 9.17% - 17.77% (to other azoles) researchgate.net |

| Amphotericin B (Polyene) | Binds to ergosterol, forming pores in the cell membrane | Alterations in membrane sterol composition (reduced ergosterol), masking of ergosterol | Candida albicans: 2.2% - 54.33% hamidiyemedj.comclinmedjournals.orgAspergillus fumigatus: 1.39% researchgate.net |

| Caspofungin (Echinocandin) | Inhibits β-(1,3)-D-glucan synthesis | Mutations in the target enzyme (Fks1p) | Candida albicans: Resistance is generally low but emerging. hamidiyemedj.comAspergillus flavus: 7.64% researchgate.net |

Table 2: Resistance Profiles of Established Antibacterial Agents

| Antibacterial Agent | Mechanism of Action | Common Resistance Mechanisms | Reported Resistance Rates (Select Pathogens) |

| Methicillin (β-lactam) | Inhibits cell wall synthesis (penicillin-binding proteins) | Production of altered penicillin-binding protein (PBP2a) encoded by mecA | Staphylococcus aureus (MRSA): 16.8% (Canada, 2022) canada.ca, Overall resistance rate of 40.6% (Chile) paho.org |

| Ciprofloxacin (Fluoroquinolone) | Inhibits DNA gyrase and topoisomerase IV | Target site mutations, efflux pumps, plasmid-mediated resistance | Escherichia coli: 9% - 17% (Sweden) nih.gov, 15.73% (LMICs) frontiersin.org |

| Gentamicin (Aminoglycoside) | Inhibits protein synthesis (30S ribosomal subunit) | Enzymatic modification, target site mutations, efflux pumps | Escherichia coli: 15% (LMICs) frontiersin.orgStaphylococcus aureus: Resistance reported in inpatients (28%) and outpatients (35%) in Japan mdpi.com |

| Vancomycin (Glycopeptide) | Inhibits cell wall synthesis | Alteration of the D-Ala-D-Ala target | Staphylococcus aureus (VRSA): Rare, but vancomycin-intermediate S. aureus (VISA) is a concern. Non-susceptibility in Canada (2022) was 0.7% for blood isolates. canada.ca |

Future Directions and Research Opportunities

The unique structural and functional characteristics of N,N-Dimethylpradimicin E position it as a promising candidate for further investigation. Future research is poised to build upon the existing knowledge base, aiming to optimize its therapeutic potential and address current limitations. Key areas of focus will include the generation of novel analogues with improved properties, deeper mechanistic understanding through advanced technologies, the development of models to predict its effectiveness and potential for resistance, and its integration into wider drug discovery pipelines.

Q & A

Q. What is the synthetic pathway for N,N-Dimethylpradimicin E, and how does structural modification enhance its properties?

this compound is synthesized via reductive alkylation of pradimicin E, introducing dimethylamine groups to the parent structure. This modification significantly improves water solubility and reduces acute toxicity in murine models while retaining antifungal activity. The dimethyl group enhances molecular interactions with fungal cell membranes, contributing to broader therapeutic potential compared to non-alkylated analogs .

Q. Which in vitro assays are standard for evaluating the antifungal efficacy of this compound?

Antifungal activity is typically assessed using broth microdilution assays against Candida spp. and Aspergillus spp., with minimum inhibitory concentration (MIC) values compared to pradimicin A. Studies show this compound exhibits 2–4-fold lower MICs than the parent compound, indicating enhanced potency .

Q. How is acute toxicity evaluated for this compound in preclinical studies?

Acute toxicity is measured in murine models via intraperitoneal or intravenous administration, monitoring survival rates, organ histopathology, and biochemical markers (e.g., liver/kidney function). This compound demonstrates improved tolerance over pradimicin A, with LD₅₀ values increasing by 30–50% .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of N,N-Dimethylpradimicin derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). To address this, researchers use:

- Dose optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with tissue penetration.

- Formulation adjustments : Co-solvents or liposomal encapsulation to enhance bioavailability.

- In vivo infection models : Murine systemic candidiasis or aspergillosis models to validate efficacy under physiologically relevant conditions .

Q. How do researchers validate the purity of this compound in compliance with pharmacopeial standards?

Purity is verified using gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as outlined in USP guidelines for related dimethylamine derivatives. Method validation includes specificity, linearity, and robustness testing .

Q. What mechanistic insights explain the enhanced antifungal activity of this compound?

The dimethyl group increases membrane permeability, enabling stronger binding to fungal cell wall components (e.g., mannan). Spectroscopic and competitive binding assays reveal a 3-fold higher affinity for mannan compared to pradimicin A, correlating with improved fungicidal activity .

Q. How are preclinical studies designed to meet NIH reporting standards for this compound?

Studies follow NIH preclinical checklists, including:

- Animal model justification : Selection of immunosuppressed murine models for systemic fungal infections.

- Statistical rigor : Power analysis to determine sample sizes and blinded endpoint assessments.

- Data transparency : Full disclosure of survival curves, toxicity thresholds, and raw MIC data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the solubility-toxicity trade-off in N,N-Dimethylpradimicin derivatives?

While this compound shows improved solubility and reduced toxicity, some analogs (e.g., FA-2 derivatives) may exhibit variability due to batch-dependent impurities. Mitigation strategies include:

- Reproducibility checks : Repeating synthesis under controlled conditions (e.g., inert atmosphere).

- Comprehensive characterization : Pairing HPLC purity data with nuclear magnetic resonance (NMR) to confirm structural consistency .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.